(2-(Dimethylamino)pyrimidin-5-yl)boronic acid
Overview
Description
“(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a pharmaceutical intermediate widely used in organic synthesis . It has a significant impact in making inhibitors of cancer-specific enzymes . The compound has a CAS Number of 756817-82-0 and a molecular weight of 166.98 . It is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The compound has a linear formula of C6H10BN3O2 . The InChI code is 1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
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Pharmaceutical Intermediate : This compound is widely used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.
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Cancer Research : It has had a significant impact in the development of inhibitors for cancer-specific enzymes . These inhibitors can potentially be used in the treatment of various types of cancer.
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Organic Synthesis : This compound is extensively used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is a very important aspect of organic chemistry.
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Chemical Synthesis : Given its structure, this compound could be used in the synthesis of a variety of chemical compounds . The presence of the boronic acid group allows it to participate in various chemical reactions.
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Drug Discovery : Boronic acids are often used in the synthesis of pharmaceuticals. Given its structure, this compound could potentially be used in the development of new drugs .
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Chemical Synthesis : Given its structure, this compound could be used in the synthesis of a variety of chemical compounds . The presence of the boronic acid group allows it to participate in various chemical reactions.
Safety And Hazards
properties
IUPAC Name |
[2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMROYFIMQNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666363 | |
Record name | [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid | |
CAS RN |
756817-82-0 | |
Record name | [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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